molecular formula C11H8INO B1333434 5-Iodo-2-phenoxypyridine CAS No. 352018-92-9

5-Iodo-2-phenoxypyridine

Cat. No.: B1333434
CAS No.: 352018-92-9
M. Wt: 297.09 g/mol
InChI Key: JCEXQQNAXWYXRX-UHFFFAOYSA-N
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Description

5-Iodo-2-phenoxypyridine: This compound is characterized by its molecular formula C11H8INO and a molecular weight of 297.09 g/mol . It is a derivative of pyridine, substituted with an iodine atom at the 5-position and a phenoxy group at the 2-position.

Mechanism of Action

Target of Action

5-Iodo-2-phenoxypyridine is a specialty product used for proteomics research applications . .

Biochemical Pathways

It’s worth noting that halogenated pyrimidine bases are readily incorporated into the DNA of various microorganisms . They are poorly utilized for the biosynthesis of dna in mammalian systems in contrast to the corresponding deoxyribonucleosides .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not clearly outlined in the available resources. A study on a related compound, 5-iodo-2-pyrimidinone-2′-deoxyribose (IPdR), found that IPdR disposition was linear over the dose range used. Based on day 28 kinetics it appears that ipdr elimination is enhanced following repeated administration .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to handle the compound in a well-ventilated place to avoid formation of dust and aerosols . Additionally, it’s advised to prevent the chemical from entering drains as discharge into the environment must be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-phenoxypyridine typically involves a multi-step process starting from 6-phenoxy-3-pyridinamine . One common synthetic route includes:

    Stage 1: Reacting 6-phenoxy-3-pyridinamine with sulfuric acid and sodium nitrite in water at 5°C for 1 hour.

    Stage 2: Treating the resulting intermediate with potassium iodide in water at temperatures ranging from 5°C to 20°C.

Industrial Production Methods: Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, ensuring the process is economically viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-phenoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium iodide or potassium iodide.

    Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups replacing the iodine atom.

Scientific Research Applications

Chemistry: 5-Iodo-2-phenoxypyridine is used as a building block in organic synthesis, facilitating the creation of more complex molecules .

Biology and Medicine: In biological research, this compound is utilized for its potential bioactivity. It serves as a scaffold for designing new drugs and studying their interactions with biological targets .

Industry: In the industrial sector, this compound is employed in the development of pesticides and other agrochemicals due to its unique chemical properties .

Comparison with Similar Compounds

    2-Phenoxypyridine: Lacks the iodine substitution, resulting in different chemical and biological properties.

    5-Bromo-2-phenoxypyridine: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and applications.

Uniqueness: 5-Iodo-2-phenoxypyridine stands out due to the presence of the iodine atom, which imparts unique reactivity and potential for forming specific interactions in chemical and biological systems . This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-iodo-2-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8INO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEXQQNAXWYXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380135
Record name 5-iodo-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352018-92-9
Record name 5-iodo-2-phenoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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